Naphthyridine Carbamate Dimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H29N7O4 |

|---|---|

Molecular Weight |

503.6 g/mol |

IUPAC Name |

3-[3-[(7-methyl-1,8-naphthyridin-2-yl)carbamoyloxy]propylamino]propyl N-(7-methyl-1,8-naphthyridin-2-yl)carbamate |

InChI |

InChI=1S/C26H29N7O4/c1-17-5-7-19-9-11-21(30-23(19)28-17)32-25(34)36-15-3-13-27-14-4-16-37-26(35)33-22-12-10-20-8-6-18(2)29-24(20)31-22/h5-12,27H,3-4,13-16H2,1-2H3,(H,28,30,32,34)(H,29,31,33,35) |

InChI Key |

RLXLNYXAIXVZCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)OCCCNCCCOC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Naphthyridine Carbamate Dimer: A Technical Guide for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridine carbamate (B1207046) dimer (NCD) is a synthetic small molecule of significant interest in the field of medicinal chemistry and drug development. Primarily recognized for its selective binding to G-G mismatch sites within DNA, particularly in CGG trinucleotide repeats associated with Fragile X syndrome, NCD presents a promising scaffold for the development of therapeutic agents targeting nucleic acid structures. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and synthesis of NCD, along with its mechanism of action.

Chemical Structure and Properties

The naphthyridine carbamate dimer is characterized by two 7-methyl-1,8-naphthyridin-2-yl moieties linked by a carbamate-containing propylamino-propyl chain. This specific arrangement allows for the precise positioning of the naphthyridine rings to interact with guanine (B1146940) bases in DNA.

Systematic Name (IUPAC): 3-[3-[(7-methyl-1,8-naphthyridin-2-yl)carbamoyloxy]propylamino]propyl N-(7-methyl-1,8-naphthyridin-2-yl)carbamate[1]

Molecular Formula: C₂₆H₂₉N₇O₄[1]

Molecular Weight: 503.6 g/mol [1]

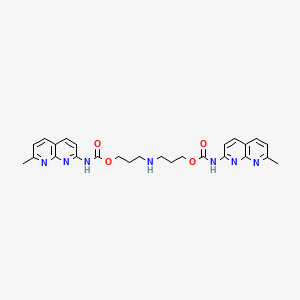

Below is a diagram of the chemical structure of this compound.

Caption: Chemical Structure of this compound (NCD).

Spectroscopic and Physicochemical Data

The structural elucidation and characterization of NCD and its intermediates are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR Spectroscopic Data

The following tables summarize the key NMR chemical shifts for a ¹⁵N-labeled NCD analog and its precursor, 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine.

Table 1: NMR Data for 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 7.83 | d | 3.8 |

| 7.82 | d | 3.8 | |

| 7.11 | d | 8.0 | |

| 6.74 | d | 8.0 | |

| 5.01 | d | 86.9 | |

| 2.69 | s | - | |

| ¹³C | 162.2, 159.3, 159.2, 156.2, 138.0, 136.1, 118.9, 115.3, 111.3, 111.2, 25.4 | - | - |

| ¹⁵N | 84.0 | - | - |

Solvent: CDCl₃. Data sourced from the supporting information of a peer-reviewed publication.

Table 2: NMR Data for ¹⁵N-NCD·HCl

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 8.54 | d | 8.2 |

| 8.25 | d | 8.9 | |

| 8.01 | d | 8.9 | |

| 7.53 | d | 8.2 | |

| 4.25 | t | 5.5 | |

| 3.15 | t | 7.2 | |

| 2.74 | s | - | |

| 2.07-2.03 | m | - | |

| ¹³C | 159.5, 156.7, 156.6, 154.0, 153.8, 147.1, 147.1, 145.6, 140.0, 122.1, 119.1, 116.0, 116.0, 63.6, 45.3, 24.9, 20.2 | - | - |

| ¹⁵N | 123.1 | - | - |

Solvent: D₂O. Data sourced from the supporting information of a peer-reviewed publication.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) confirms the elemental composition of NCD and its intermediates.

Table 3: High-Resolution Mass Spectrometry Data

| Compound | Ion | Calculated m/z | Found m/z |

| 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine | [M+H]⁺ | 161.0840 | 161.0837 |

| ¹⁵N-NCD | [M+H]⁺ | 506.2295 | 506.2331 |

Data sourced from the supporting information of a peer-reviewed publication.

Experimental Protocols

The synthesis of this compound involves a multi-step process. A key precursor is 2-amino-7-methyl-1,8-naphthyridine. A detailed protocol for a related dimeric 2-amino-1,8-naphthyridine has been published, providing a basis for the synthesis of NCD.

Synthesis of 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine

This procedure outlines the synthesis of a key ¹⁵N-labeled precursor to NCD.

Materials:

-

6 M ¹⁵NH₃ aqueous solution (22 wt%)

-

Copper powder

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a sealed tube, combine 2-chloro-7-methyl-1,8-naphthyridine (1.0 eq), copper powder (1.05 eq), and 6 M ¹⁵NH₃ aqueous solution.

-

Stir the mixture at 100 °C for 24 hours.

-

After cooling to room temperature, filter the reaction mixture through celite and wash the celite with 1 M NaOH (aq).

-

Extract the combined filtrate with CHCl₃.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a CHCl₃/MeOH (20/1) eluent to yield 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine as a white solid.

General Synthesis of this compound

The synthesis of the final NCD molecule generally involves the coupling of two 2-amino-7-methyl-1,8-naphthyridine molecules with a suitable linker. This is often achieved by reacting the naphthyridine precursor with a phosgene (B1210022) equivalent, such as triphosgene, to form a reactive intermediate, which is then reacted with a diamine linker.

The following diagram illustrates a generalized synthetic workflow.

References

Synthesis of Novel Naphthyridine Carbamate Dimer Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis protocols for novel naphthyridine carbamate (B1207046) dimer (NCD) derivatives. These compounds have garnered significant interest due to their ability to selectively bind to mismatched base pairs and repeat sequences in DNA and RNA, making them promising candidates for therapeutic and diagnostic applications. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of synthetic workflows and molecular interactions.

Core Synthesis Strategy

The synthesis of naphthyridine carbamate dimers is a modular process that generally involves three key stages:

-

Synthesis of the 2-amino-1,8-naphthyridine core: This foundational step typically begins with the condensation of 2,6-diaminopyridine (B39239) with a suitable three-carbon electrophile.

-

Functionalization and introduction of the carbamate linkage: The amino group of the naphthyridine core is functionalized, often through acylation, followed by the introduction of a linker precursor that will form the carbamate bridge.

-

Dimerization: Two functionalized naphthyridine monomers are coupled via the linker to yield the final dimeric structure.

Variations in the linker and peripheral functional groups allow for the generation of a library of derivatives with tailored properties.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of key intermediates and a representative naphthyridine carbamate dimer.

Synthesis of 2-Amino-7-methyl-1,8-naphthyridine (1)

This procedure describes the synthesis of a common naphthyridine precursor.

Materials:

-

2,6-Diaminopyridine

-

3-Ketobutanal dimethyl acetal

-

Phosphoric acid (85%)

-

Ammonium (B1175870) hydroxide

-

Chloroform

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of 2,6-diaminopyridine, 3-ketobutanal dimethyl acetal, and phosphoric acid is stirred for 3 hours.

-

The resulting mixture is neutralized with ammonium hydroxide.

-

The aqueous layer is extracted with chloroform.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford 2-amino-7-methyl-1,8-naphthyridine.

Synthesis of a this compound with Alkanethiol Linker (NCD-C4-SH)

This protocol details the synthesis of a this compound derivative featuring a thiol-terminated linker, which can be used for further conjugation or dimerization studies.[1][2]

Step 1: Synthesis of the Aldehyde-Functionalized Linker with Protected Thiol

The synthesis of aldehydes with trityl-protected thiols is a prerequisite for this procedure and is typically carried out in multiple steps, which are described in the supporting information of the source literature.

Step 2: Reductive Amination

-

The this compound precursor is coupled with the aldehyde-functionalized linker (with a trityl-protected thiol) under reductive amination conditions.

-

Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent.

Step 3: Deprotection of the Thiol Group

-

The trityl protecting group is removed from the thiol using triethylsilane.

-

The final product, NCD-C4-SH, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following tables summarize the quantitative data for a series of synthesized this compound derivatives.

Table 1: Synthesis and Characterization of this compound Derivatives

| Compound | Linker Length (n) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |

| NCD-C3-SH | 3 | 65 | 188-190 | 8.15 (d, 2H), 7.98 (d, 2H), 7.25 (m, 4H), 4.21 (t, 4H), 3.10 (t, 2H), 2.55 (q, 2H), 1.90 (m, 2H) | 578.2 |

| NCD-C4-SH | 4 | 72 | 182-184 | 8.16 (d, 2H), 7.97 (d, 2H), 7.26 (m, 4H), 4.20 (t, 4H), 3.05 (t, 2H), 2.50 (t, 2H), 1.70 (m, 4H) | 592.3 |

| NCD-C5-SH | 5 | 68 | 175-177 | 8.15 (d, 2H), 7.98 (d, 2H), 7.25 (m, 4H), 4.19 (t, 4H), 3.01 (t, 2H), 2.48 (t, 2H), 1.60-1.40 (m, 6H) | 606.3 |

| NCD-C6-SH | 6 | 70 | 170-172 | 8.16 (d, 2H), 7.97 (d, 2H), 7.26 (m, 4H), 4.18 (t, 4H), 2.98 (t, 2H), 2.45 (t, 2H), 1.55-1.30 (m, 8H) | 620.3 |

Table 2: DNA Binding Properties of Alkanethiol-Modified Naphthyridine Carbamate Dimers

| Compound | Target DNA | ΔTm (°C) per µM | Binding Stoichiometry (Ligand:DNA) |

| NCD-C4-SH (monomer) | 5'-CGG-3'/5'-CGG-3' | 5.2 | 2:1 |

| (NCD-C4-S)₂ (dimer) | 5'-CGG-3'/5'-CGG-3' | 10.8 | 1:1 |

| NCD-C4-SH (monomer) | 5'-CAG-3'/5'-CAG-3' | Not reported | Not reported |

Visualizations

The following diagrams illustrate the synthesis workflow, modular structure, and binding mode of naphthyridine carbamate dimers.

Caption: General synthesis workflow for novel this compound derivatives.

Caption: Modular structure of a this compound.

Caption: 2:1 binding of NCD molecules to a G-G mismatch in a DNA duplex.

References

The Intricate Dance: A Technical Guide to Naphthyridine Carbamate Dimer Binding with Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms governing the interaction between naphthyridine carbamate (B1207046) dimers (NCDs) and nucleic acids. NCDs represent a class of synthetic ligands with a remarkable ability to selectively recognize and bind to non-canonical DNA and RNA structures, making them promising candidates for therapeutic interventions in diseases associated with nucleotide repeat expansions. This document provides a comprehensive overview of the binding thermodynamics, structural basis of interaction, and the experimental methodologies used to elucidate these intricate molecular dialogues.

Core Binding Principles and Specificity

Naphthyridine carbamate dimers exhibit a pronounced selectivity for specific nucleic acid motifs, primarily G-G mismatched base pairs within DNA and expanded UGGAA repeats in RNA. This recognition is a key factor in their potential therapeutic applications, particularly for trinucleotide repeat disorders such as Fragile X syndrome and spinocerebellar ataxia type 31 (SCA31).

The primary binding target in DNA is the 5'-CGG-3'/5'-CGG-3' triad (B1167595), where a G-G mismatch is present.[1][2][3] Structural studies have revealed that two NCD molecules bind to the four guanine (B1146940) bases within this triad.[4][5] This interaction disrupts the canonical Watson-Crick base pairing of the flanking G-C pairs, leading to the flipping out of the widowed cytosine bases.[2][6] The binding is characterized by hydrogen bonding between the four naphthyridine moieties of the two NCD molecules and the guanine bases.[7]

In the context of RNA, NCDs have been shown to target the disease-causing r(UGGAA)n repeats associated with SCA31.[7][8] X-ray crystallography and NMR spectroscopy have demonstrated that NCD binding can induce a significant conformational change in the RNA, from a standard A-form to a Z-RNA-like structure.[7][8] The binding mode involves the NCD forming pseudo-canonical base pairs with guanosine (B1672433) residues.[8] In some instances, the NCD can act as a "molecular glue," facilitating interactions between symmetry-related RNA molecules in a crystal lattice.[8][9]

Beyond single mismatches, naphthyridine derivatives have also been investigated for their ability to bind and stabilize G-quadruplex structures, which are of interest as potential anticancer targets.[10][11][12][13][14]

Quantitative Analysis of Binding Affinity

The interaction between NCDs and their nucleic acid targets has been quantified using various biophysical techniques. The data, summarized below, highlights the high affinity and thermodynamic properties of these interactions.

Thermodynamic Parameters of NCD-DNA Interaction

Isothermal Titration Calorimetry (ITC) has been instrumental in determining the thermodynamic profile of NCD binding to DNA containing a CGG/CGG triad. The binding is typically characterized by a 2:1 stoichiometry (NCD:DNA).

| Ligand | Apparent K_d (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (N:1) | Reference |

| NCD | 67 | -9.79 | -29.5 | 19.71 | 2.06 | [15][16] |

Note: The thermodynamic data indicates an enthalpy-driven binding event, which is consistent with the formation of specific hydrogen bonds and stacking interactions.

Thermal Stabilization of Nucleic Acid Structures

The binding of NCDs and their derivatives leads to a significant thermal stabilization of the target nucleic acid structures. This is typically measured as the change in melting temperature (ΔT_m) upon ligand binding.

| Ligand | Nucleic Acid Target | ΔT_m (°C) | Observations | Reference(s) |

| NCD Derivatives (NCD-Cn-S)₂ | CGG/CGG DNA | - | S-S dimers show improved thermal stability and higher positive cooperativity compared to the monomeric form. | [1][3] |

| Naphthyridine-indole Ligand (L5-DA) | G-quadruplex DNA | up to 12 | Induces conformational conversion of hybrid G-quadruplexes. | [10][11][14] |

| Bisquinolinium Naphthyridine Derivatives | G-quadruplex DNA | up to 21 | Shows high selectivity for quadruplex DNA over duplex DNA. | [13] |

| NCD Derivative (CC23) | CGG/CGG DNA | - | Shows enhanced thermal stability compared to the parent NCD (CC33). | [7][17][18] |

Experimental Protocols

A detailed understanding of the NCD-nucleic acid interaction relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (K_d), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[19][20][21]

Methodology:

-

Sample Preparation:

-

Prepare a solution of the NCD or its derivative in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0). The concentration should be accurately determined by UV-Vis spectrophotometry.

-

Prepare a solution of the target DNA or RNA oligonucleotide in the same buffer. The nucleic acid should be annealed to form the desired duplex or hairpin structure.

-

Thoroughly degas both the ligand and nucleic acid solutions to prevent bubble formation in the calorimeter cell.

-

-

Instrumentation and Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Set the experimental temperature, typically at 25°C, although this can be varied.[20]

-

The sample cell (typically ~200-1400 µL) is filled with the nucleic acid solution at a concentration in the range of 1-10 µM.

-

The injection syringe is loaded with the NCD solution at a concentration 10-20 times that of the nucleic acid in the cell.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to account for dilution effects, which is typically discarded during data analysis.

-

Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the system to return to thermal equilibrium.

-

The heat change after each injection is measured and recorded.

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

The integrated heat data is plotted against the molar ratio of ligand to nucleic acid.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site or two-site binding model) to extract the thermodynamic parameters: K_d, ΔH, and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/K_d.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[22][23][24][25][26] It provides kinetic data (association and dissociation rate constants, k_on and k_off) in addition to the equilibrium binding constant (K_d).

Methodology:

-

Sensor Chip Preparation:

-

Select a sensor chip suitable for nucleic acid immobilization (e.g., a streptavidin-coated chip).

-

Immobilize a biotinylated DNA or RNA oligonucleotide onto the sensor chip surface. This is typically done by flowing the biotinylated nucleic acid over the streptavidin surface.

-

A reference flow cell should be prepared in parallel, either left blank or with an immobilized non-binding control nucleic acid to subtract non-specific binding signals.[22][24]

-

-

Binding Analysis:

-

Prepare a series of dilutions of the NCD in a suitable running buffer (e.g., HBS-EP+ buffer).

-

Inject the different concentrations of the NCD over the sensor and reference flow cells at a constant flow rate.

-

The binding is monitored in real-time as a change in response units (RU).

-

-

Data Acquisition and Analysis:

-

Record the sensorgrams (RU vs. time) for each NCD concentration. The sensorgram will show an association phase during injection and a dissociation phase during the buffer flow.

-

The reference-subtracted sensorgrams are then analyzed.

-

For equilibrium analysis, the steady-state response (Req) is plotted against the NCD concentration and fitted to a 1:1 binding model to determine the K_d.

-

For kinetic analysis, both the association and dissociation phases of the sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine k_on and k_off. The K_d can then be calculated as k_off/k_on.

-

DNase I Footprinting

DNase I footprinting is a technique used to identify the specific binding site of a small molecule on a DNA fragment.[27][28][29][30][31] The principle is that the bound ligand protects the DNA from cleavage by DNase I.

Methodology:

-

DNA Probe Preparation:

-

Prepare a DNA fragment of interest (typically 100-200 bp) that contains the putative binding site.

-

Label one end of one of the DNA strands with a radioactive (e.g., ³²P) or fluorescent tag.

-

-

Binding Reaction:

-

DNase I Digestion:

-

Add a limited amount of DNase I to the binding reactions to achieve single-hit kinetics, where on average each DNA molecule is cleaved only once.[28]

-

The reaction is allowed to proceed for a short, defined time (e.g., 1 minute) and then stopped by the addition of a stop solution containing a chelating agent like EDTA.[28]

-

-

Gel Electrophoresis and Analysis:

-

The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

-

The gel is then visualized by autoradiography (for radioactive labels) or fluorescence imaging.

-

The binding site of the NCD will appear as a "footprint," which is a region of the gel with a significant reduction or absence of bands compared to a control lane with no NCD. This indicates the region of DNA that was protected from DNase I cleavage by the bound ligand.

-

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

NCD Binding to a CGG/CGG Mismatch

Caption: NCD binding to a CGG/CGG mismatch, disrupting Watson-Crick pairing.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

Caption: Workflow for analyzing NCD-nucleic acid binding using ITC.

Experimental Workflow for Surface Plasmon Resonance (SPR)

Caption: Workflow for analyzing NCD-nucleic acid binding using SPR.

Conclusion and Future Directions

The specific and high-affinity binding of naphthyridine carbamate dimers to disease-relevant nucleic acid structures underscores their potential as therapeutic agents. The detailed understanding of their binding mechanism, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of next-generation ligands with improved affinity, selectivity, and drug-like properties. Future research will likely focus on optimizing the linker and side-chain moieties of the NCD scaffold to fine-tune their binding characteristics and cellular activity.[17][18] Furthermore, elucidating the downstream cellular consequences of NCD binding will be paramount in translating these promising molecules into clinical applications.

References

- 1. Synthesis of Naphthyridine Carbamate Dimer (NCD) Derivatives Modified with Alkanethiol and Binding Properties of G-G Mismatch DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR analysis of 15N-labeled this compound (NCD) to contiguous CGG/CGG units in DNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. NMR determination of the 2:1 binding complex of this compound (NCD) and CGG/CGG triad in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of this compound to the (CGG)n repeat results in the disruption of the G-C base pairing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound ligand induces formation of Z-RNA-like fold of disease-related RNA and exhibits a molecular glue characteristics in crystal lattice formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound ligand induces formation of Z-RNA-like fold of disease-related RNA and exhibits a molecular glue characteristics in crystal lattice formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A naphthyridine-indole ligand for selective stabilization of G-quadruplexes and conformational conversion of hybrid topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Enhancing Binding Affinity to CGG/CGG Triad: Optimizing this compound Derivatives with Varied Linker Lengths [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Advances in the analysis of isothermal titration calorimetry data for ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monitoring RNA-ligand interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. isrnnpress.org [isrnnpress.org]

- 24. RNA-Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction – Department of Chemistry [chem.unc.edu]

- 25. pubs.acs.org [pubs.acs.org]

- 26. portlandpress.com [portlandpress.com]

- 27. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mybiosource.com [mybiosource.com]

- 29. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]

- 30. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 31. DNase I footprinting [gene.mie-u.ac.jp]

The Naphthyridine Carbamate Dimer: A Technical Guide to its Fundamental Properties and Applications in Targeting Nucleic Acid Structures

Abstract

The naphthyridine carbamate (B1207046) dimer (NCD) has emerged as a significant small molecule in the field of chemical biology and drug discovery, primarily due to its remarkable ability to selectively recognize and bind to non-canonical nucleic acid structures, particularly G-G mismatches within DNA and RNA repeats. This technical guide provides an in-depth exploration of the fundamental properties of NCDs, targeting researchers, scientists, and professionals in drug development. It covers the core aspects of their synthesis, binding characteristics, and structural biology, supported by detailed experimental methodologies and quantitative data. Furthermore, this guide employs visualizations to elucidate complex experimental workflows and binding models, offering a comprehensive resource for understanding and utilizing this promising class of molecules.

Introduction

Trinucleotide repeat expansions are the genetic basis for a range of debilitating neurodegenerative disorders, including Fragile X syndrome (CGG repeats) and spinocerebellar ataxia type 31 (UGGAA repeats)[1][2]. These expanded repeats can form unusual secondary structures in both DNA and RNA, leading to disease pathology through various mechanisms such as transcriptional silencing, sequestration of essential proteins, and repeat-associated non-AUG (RAN) translation. Small molecules that can selectively target these aberrant structures offer a promising therapeutic avenue. The naphthyridine carbamate dimer (NCD) is a synthetic ligand designed to bind with high affinity and selectivity to G-G mismatch sites frequently found in these repeat sequences[1]. This guide delves into the foundational chemical and biophysical properties of NCDs that underpin their therapeutic potential.

Synthesis of Naphthyridine Carbamate Dimers

The synthesis of NCDs and their derivatives involves a multi-step process, commencing with the formation of the core naphthyridine heterocycle followed by dimerization. A general synthetic scheme is outlined below.

Synthesis of the Naphthyridine Monomer

A key precursor for many NCDs is 2-amino-7-methyl-1,8-naphthyridine. Its synthesis is typically achieved through the condensation of 2,6-diaminopyridine (B39239) with an appropriate dicarbonyl compound. For instance, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide can be synthesized by reacting 7-amino-2-methyl-1,8-naphthyridine with acetic anhydride[3].

Dimerization

The monomeric naphthyridine units are subsequently dimerized via a carbamate linkage. This is often achieved by reacting the amino-functionalized naphthyridine with a suitable bifunctional linker. For instance, the synthesis of NCD derivatives modified with an alkanethiol (NCD-Cn-SH) involves a series of reactions to introduce the thiol-containing linker[1].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the properties of naphthyridine carbamate dimers.

Synthesis of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide[3]

-

Reaction Setup: To a solution of 7-amino-2-methyl-1,8-naphthyridine (4.00 g, 0.025 mol) in a round-bottom flask, add acetic anhydride (B1165640) (15 ml) under a nitrogen atmosphere.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Crystallization: Slowly cool the reaction mixture to room temperature to induce the formation of flaky, straw-colored crystals.

-

Isolation: Collect the crystals by filtration and dry them to obtain the final product.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the thermodynamic parameters of NCD binding to its nucleic acid targets, including the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)[4][5][6].

-

Sample Preparation:

-

Prepare the NCD solution (typically 50-500 µM) and the target DNA/RNA solution (typically 5-50 µM) in the same, extensively dialyzed buffer to minimize heats of dilution. A common buffer is 10 mM sodium phosphate (B84403) (pH 7.0) containing 100 mM NaCl.

-

Degas both solutions prior to the experiment to prevent air bubbles.

-

-

ITC Experiment:

-

Load the nucleic acid solution into the sample cell of the calorimeter and the NCD solution into the injection syringe.

-

Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the NCD solution into the sample cell at a constant temperature (e.g., 25 °C).

-

-

Data Analysis:

-

Integrate the heat changes associated with each injection.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) to extract the thermodynamic parameters.

-

NMR Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the three-dimensional structure of the NCD-nucleic acid complex in solution[7][8][9][10][11].

-

Sample Preparation:

-

Prepare a highly concentrated and pure sample of the NCD-DNA/RNA complex (typically 0.3-0.5 mM). The complex is often formed by titrating a solution of the ligand into a solution of the nucleic acid.

-

The sample should be in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl, pH 6.8) containing D₂O for the lock signal.

-

-

NMR Data Acquisition:

-

Acquire a series of 1D and 2D NMR experiments (e.g., ¹H-¹H TOCSY, NOESY; ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) on a high-field NMR spectrometer.

-

-

Structure Calculation:

-

Assign the NMR resonances to specific atoms in the complex.

-

Use distance restraints derived from NOESY spectra and dihedral angle restraints from coupling constants to calculate a family of 3D structures that are consistent with the experimental data.

-

X-ray Crystallography for Structural Analysis

X-ray crystallography provides high-resolution structural information of the NCD-nucleic acid complex in the solid state[12][13][14][15].

-

Crystallization:

-

Prepare a highly pure and concentrated solution of the NCD-RNA/DNA complex.

-

Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

-

Data Collection:

-

Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the phase problem using methods like molecular replacement or heavy-atom derivatization.

-

Build an atomic model into the resulting electron density map and refine it to obtain the final crystal structure.

-

Quantitative Data

The following tables summarize key quantitative data for the interaction of various naphthyridine carbamate dimers with their nucleic acid targets.

Table 1: Binding Affinity and Stoichiometry of NCD Derivatives

| Derivative | Target | Kd (nM) | Stoichiometry (NCD:Target) | Reference |

| NCD (CC33) | CGG/CGG triad (B1167595) DNA | 67 | 2:1 | [16] |

| CC23 | CGG/CGG triad DNA | Superior to CC33 | 2:1 | [17][18] |

| 1-NHR | pre-miR-29a loop RNA | ~100 | Not specified | [19] |

Table 2: Thermal Stability of DNA-NCD Complexes

| Derivative | DNA Target | ΔTm (°C) | Ligand Concentration (µM) | Reference |

| NCD (CC33) | 11-mer DNA with CGG/CGG | ~22 | 20 | [16] |

| CC22 | 11-mer DNA with CGG/CGG | ~15 | 100 | [17] |

| CC23 | 11-mer DNA with CGG/CGG | ~25 | 100 | [17] |

| CC24 | 11-mer DNA with CGG/CGG | ~20 | 100 | [17] |

| CC34 | 11-mer DNA with CGG/CGG | ~20 | 100 | [17] |

| CC44 | 11-mer DNA with CGG/CGG | ~18 | 100 | [17] |

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to naphthyridine carbamate dimers.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Caption: Binding model of two NCD molecules to a CGG/CGG triad.

Caption: Potential downstream cellular effects of NCD binding.

Conclusion

Naphthyridine carbamate dimers represent a compelling class of synthetic ligands with high affinity and selectivity for G-G mismatched DNA and RNA structures, which are implicated in a variety of trinucleotide repeat disorders. This technical guide has provided a comprehensive overview of their synthesis, biophysical characterization, and structural elucidation. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers aiming to work with these molecules. The visualizations of workflows and binding interactions further clarify the fundamental principles governing their activity. Continued research into the optimization of NCDs and a deeper understanding of their downstream cellular effects will undoubtedly pave the way for their development as potential therapeutic agents for a range of genetic diseases.

References

- 1. Synthesis of this compound (NCD) Derivatives Modified with Alkanethiol and Binding Properties of G-G Mismatch DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]

- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and Optimization of Protein–DNA Complexes Suitable for Detailed NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. bio.fsu.edu [bio.fsu.edu]

- 12. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. doudnalab.org [doudnalab.org]

- 14. [PDF] General Strategies for RNA X-ray Crystallography | Semantic Scholar [semanticscholar.org]

- 15. doudnalab.org [doudnalab.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Enhancing Binding Affinity to CGG/CGG Triad: Optimizing this compound Derivatives with Varied Linker Lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Naphthyridine Dimers with Conformational Restriction and Binding to DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Needle in the Haystack: A Technical Guide to the Discovery and History of Mismatch Binding Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the genome is paramount for cellular function, guarded by intricate machinery such as the DNA Mismatch Repair (MMR) system. When this system fails, as is common in many cancers, it leaves behind a unique molecular signature: an accumulation of DNA base pair mismatches. This vulnerability has opened a new frontier in targeted therapeutics—the development of small molecules that can selectively recognize and bind to these mismatches. This technical guide provides an in-depth exploration of the discovery and history of these mismatch binding ligands. We will delve into the pioneering discovery of the MMR system, chronicle the development of key ligand classes from rhodium metalloinsertors to novel organic molecules, present their quantitative binding affinities in a comparative format, and detail the critical experimental protocols used for their characterization. Furthermore, this guide will illustrate the cellular mechanisms activated by these ligands, which lead to the selective targeting of MMR-deficient cancer cells, offering a promising avenue for next-generation cancer therapies.

A Historical Perspective: From MMR Discovery to Targeted Ligands

The journey towards mismatch binding ligands began not with the ligands themselves, but with the fundamental discovery of the cellular machinery that corrects DNA replication errors.

-

1970s-1980s: The Discovery of Mismatch Repair (MMR): Foundational work in E. coli identified the key proteins—MutS, MutL, and MutH—that recognize and repair mismatched bases, a discovery that illuminated a critical pathway for maintaining genomic stability.[1][2] This system was later found to be highly conserved in eukaryotes, including humans, with homologs such as MSH2, MSH6, MLH1, and PMS2 playing crucial roles.[1][3]

-

The Link to Cancer: A pivotal moment came with the realization that inherited mutations in human MMR genes, such as MSH2 and MLH1, are the cause of Lynch syndrome, a hereditary condition that dramatically increases the risk for colorectal, endometrial, and other cancers.[4] This established a direct link between MMR deficiency and carcinogenesis, identifying the resulting accumulation of mismatches as a hallmark of these tumors.[4]

-

Late 1990s: A New Therapeutic Target: Recognizing that MMR-deficient cells harbor a unique biochemical vulnerability, researchers began to explore the possibility of designing molecules that could specifically target these mismatches. The Barton group pioneered this field with the development of the first generation of rhodium metalloinsertors.[4]

-

The First Metalloinsertor: The complex [Rh(bpy)₂chrysi]³⁺ (chrysi = 5,6-chrysenequinone diimine) was shown to selectively bind to destabilized mismatch sites.[5] Its bulky, planar chrysi ligand is sterically precluded from intercalating into the stable base stack of well-matched DNA but can insert into the thermodynamically less stable mismatch site, ejecting the mispaired bases.[4][5] This novel binding mode was termed "metalloinsertion."

-

Early 2000s: Enhancing Affinity and Specificity: To improve upon the initial discovery, a second-generation complex, [Rh(bpy)₂phzi]³⁺ (phzi = benzo[a]phenazine-5,6-quinonediimine), was developed.[6][7] The nitrogen-containing heterocyclic phzi ligand offered greater stacking stability within the mismatch site, resulting in a binding affinity that was two orders of magnitude higher than its predecessor without sacrificing specificity.[6][8]

-

2010s-Present: Diversification and Optimization: The field has since expanded to include other classes of metal complexes, such as luminescent ruthenium complexes, and purely organic small molecules like naphthyridine and macrocycle derivatives. Concurrently, research has focused on elucidating the mechanism of action, revealing that these ligands can trigger a DNA damage response that leads to selective cell death in MMR-deficient cancer cells.[9][10]

The following diagram illustrates the key milestones in this scientific journey.

Classes of Mismatch Binding Ligands and Quantitative Analysis

The quest for mismatch-specific agents has yielded several distinct classes of molecules, each with unique structural features and binding characteristics. The primary classes include rhodium metalloinsertors, ruthenium complexes, and various organic ligands.

Rhodium Metalloinsertors

These octahedral rhodium(III) complexes are the most extensively studied class. Their defining feature is a bulky, planar aromatic ligand that inserts into the mismatch site from the minor groove, causing the mispaired bases to be ejected from the DNA helix.[5] The binding affinity and cellular activity of these complexes can be finely tuned by modifying the ancillary ligands that complete the coordination sphere.[5] Smaller ancillary ligands generally lead to higher binding affinities, as they reduce steric hindrance within the minor groove.[5]

Ruthenium Complexes

Ruthenium(II) polypyridyl complexes have also been investigated as mismatch binders. A key advantage of these complexes is their intrinsic luminescence, which can be modulated upon DNA binding, making them promising candidates for diagnostic probes. Some ruthenium complexes have been shown to bind mismatches via a similar metalloinsertion mechanism, while others may utilize different binding modes.

Organic Ligands

A diverse range of purely organic molecules has been developed to target DNA mismatches. These include macrocyclic bisintercalators and naphthyridine-based dimers.[11] These ligands are designed to recognize mismatches through a combination of hydrogen bonding and stacking interactions.[11]

Quantitative Binding Data

The efficacy of a mismatch binding ligand is fundamentally determined by its binding affinity (Kd, the dissociation constant) and specificity (the ratio of affinity for a mismatch site versus a well-matched site). The table below summarizes key quantitative data for representative ligands. Note that many studies report the binding constant (Kb or Ka), which is the inverse of the dissociation constant (Kd = 1/Kb).

| Ligand Class | Compound | Mismatch Type | Binding Constant (Kb, M-1) | Dissociation Constant (Kd) | Reference |

| Rhodium Metalloinsertor | [Rh(bpy)₂chrysi]³⁺ | CC | 3.1 x 10⁵ | 3.2 µM | [6] |

| CA | ~10⁶ | ~1 µM | [5] | ||

| Rhodium Metalloinsertor | [Rh(ppy)₂chrysi]⁺ | CC | 2.2 x 10⁴ | 45 µM | [12] |

| Rhodium Metalloinsertor | [Rh(bpy)₂phzi]³⁺ | CC | 1.0 x 10⁷ | 100 nM | [6][7] |

| CA | 0.3 x 10⁷ | 333 nM | [6][7] | ||

| CT | 6.0 x 10⁷ | 17 nM | [6][7] | ||

| Rhodium-Oxygen Metalloinsertor | [Rh(phen)(chrysi)(PPO)]²⁺ | CC | Micromolar Affinity | Micromolar Affinity | [13] |

| Ruthenium Complex | [Ru(bpy)₂furphen]²⁺ | CC | Selectivity of 1.2-1.5 fold over WM | - | |

| Ruthenium Complex | [Ru(bpy)₂imiphen]²⁺ | CC | Selectivity of 1.2-1.5 fold over WM | - | |

| Organic Macrocycle | Bis-anthryl Compound | Calf Thymus DNA | 1.21 x 10⁵ | 8.3 µM | [14] |

Key Experimental Methodologies

The characterization of mismatch binding ligands relies on a suite of biophysical and biochemical techniques. Below are detailed protocols for three fundamental assays.

General Experimental Workflow

The process of identifying and characterizing a novel mismatch binding ligand typically follows a standardized workflow, from initial screening to cellular validation.

Protocol: Surface Plasmon Resonance (SPR) for Affinity Determination

SPR is a label-free technique that measures binding events in real-time, allowing for the determination of association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Objective: To quantitatively measure the binding kinetics and affinity of a small molecule ligand to a DNA duplex containing a specific mismatch.

Materials:

-

SPR instrument (e.g., Biacore, ProteOn).

-

Sensor chip (e.g., CM5 chip for amine coupling, or SA chip for streptavidin-biotin capture).

-

5'-biotinylated DNA oligonucleotides (one strand with the mismatch, one complementary).

-

Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Immobilization reagents (for amine coupling: EDC, NHS, ethanolamine).

-

Small molecule ligand of interest, dissolved in running buffer at a range of concentrations.

Procedure:

-

DNA Duplex Preparation: Anneal the biotinylated DNA strand with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature. This forms the mismatch-containing duplex.

-

Chip Preparation & DNA Immobilization:

-

For SA chips: Prime the chip and flow channels with running buffer. Inject the biotinylated DNA duplex over the sensor surface; it will be captured by the streptavidin.

-

For CM5 chips: Activate the surface with a fresh 1:1 mixture of EDC/NHS. Inject the amine-modified DNA duplex. Deactivate remaining active esters with ethanolamine.

-

-

Binding Analysis (Kinetic Titration):

-

Establish a stable baseline by flowing running buffer over the immobilized DNA surface.

-

Inject the lowest concentration of the small molecule ligand for a set association time (e.g., 60-120 seconds).

-

Switch back to running buffer and monitor dissociation for a set time (e.g., 120-300 seconds).

-

Repeat injections with increasing concentrations of the ligand.

-

Between each cycle, if necessary, perform a regeneration step with a mild buffer (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) to remove all bound ligand and ensure the surface is ready for the next injection.

-

-

Data Analysis:

-

The instrument software records the binding response in Resonance Units (RU) over time, generating a sensorgram for each concentration.

-

Perform a reference subtraction using data from a blank flow cell to correct for bulk refractive index changes.

-

Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate kₐ, kd, and Kd (where Kd = kd/kₐ).[15][16]

-

Protocol: Photocleavage Titration Assay

This technique is particularly useful for photoactive metal complexes (like rhodium metalloinsertors) to confirm binding at a specific site and to determine the binding constant.[6][17]

Objective: To determine the specific binding site and binding constant of a photoactive metal complex to a mismatch-containing DNA duplex.

Materials:

-

DNA oligonucleotide, 5'-end-labeled with ³²P.

-

Complementary DNA strand to form the mismatch duplex.

-

Photoactive metal complex.

-

UV transilluminator or a suitable lamp (e.g., 365 nm).[18][19]

-

Denaturing polyacrylamide gel (e.g., 20%).

-

Loading buffer (e.g., formamide-based).

-

Phosphorimager and analysis software.

Procedure:

-

DNA Preparation: Anneal the ³²P-labeled oligonucleotide with its unlabeled complement to form the heteroduplex.

-

Binding and Irradiation:

-

Prepare a series of reaction tubes. For determining the binding constant, a titration is performed where the ratio of metal complex to DNA is kept constant, but the total concentration is varied.[6]

-

Incubate the DNA duplex with varying concentrations of the metal complex in a suitable buffer at room temperature.

-

Irradiate the samples with UV light for a fixed time (e.g., 5-15 minutes). Include a "dark control" sample that is not irradiated.

-

-

Sample Processing:

-

Precipitate the DNA from the samples (e.g., with ethanol).

-

Resuspend the DNA pellets in a denaturing loading buffer.

-

-

Gel Electrophoresis:

-

Heat the samples to 95°C for 5 minutes to denature the DNA.

-

Load the samples onto a high-resolution denaturing polyacrylamide gel.

-

Run the gel until sufficient separation of fragments is achieved.

-

-

Data Analysis:

-

Dry the gel and expose it to a phosphor screen.

-

Scan the screen using a phosphorimager. The site of cleavage will appear as a new, smaller band on the gel.

-

Quantify the intensity of the parent band (full-length DNA) and the cleavage product band for each concentration.

-

The fraction of cleaved DNA can be plotted against the concentration of the metal complex. This binding isotherm is then fit to an appropriate equation to extract the binding constant (Kb).[6]

-

Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to visualize the binding of a ligand to a DNA fragment. The principle is that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.

Objective: To qualitatively confirm the binding of a ligand to a mismatch-containing DNA duplex.

Materials:

-

Labeled DNA probe (e.g., ³²P, fluorescent dye) containing the mismatch.

-

Non-denaturing polyacrylamide gel (e.g., 4-6%).

-

TBE or TGE running buffer.

-

Binding buffer (e.g., 20 mM HEPES, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Ligand of interest.

-

Unlabeled competitor DNA (both specific/mismatched and non-specific/well-matched).

Procedure:

-

Reaction Setup:

-

In separate tubes, set up binding reactions. A typical reaction includes the labeled DNA probe at a constant concentration and the ligand at increasing concentrations.

-

Include control lanes: probe only (no ligand), and competition lanes where a large molar excess of unlabeled competitor DNA is added before the labeled probe.

-

-

Incubation: Incubate the reactions at room temperature for 15-30 minutes to allow binding to reach equilibrium.

-

Gel Electrophoresis:

-

Add a non-denaturing loading dye (e.g., glycerol-based, without SDS).

-

Carefully load the samples into the wells of the pre-run non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation.

-

-

Detection:

-

If using a radiolabeled probe, dry the gel and perform autoradiography or phosphorimaging.

-

If using a fluorescent probe, image the gel on a suitable fluorescence scanner.

-

-

Interpretation:

-

The lane with only the probe will show a single fast-migrating band (free DNA).

-

As ligand concentration increases, a second, slower-migrating band (the DNA-ligand complex) should appear. This is the "shifted" band.

-

In the competition lane with specific (mismatched) unlabeled DNA, the shifted band should decrease or disappear, confirming specific binding.

-

In the competition lane with non-specific (well-matched) unlabeled DNA, the shifted band should remain, demonstrating the ligand's preference for the mismatch.

-

Mechanism of Action: A Pathway to Selective Cytotoxicity

A remarkable feature of many mismatch binding ligands, particularly rhodium metalloinsertors, is their ability to selectively kill MMR-deficient cancer cells over their MMR-proficient counterparts.[9][10] This selectivity does not arise from simply obstructing DNA replication. Instead, the ligand-mismatch adduct is recognized by the cell as a form of DNA damage, triggering the DNA Damage Response (DDR) pathway.[9][20]

In a healthy, MMR-proficient cell, the MMR machinery can potentially recognize and repair the adduct, mitigating its cytotoxic effects. However, in an MMR-deficient cell, the lesion persists. This persistent lesion acts as a potent signal, leading to the activation of DDR kinases like ATR (Ataxia Telangiectasia and Rad3-related).[9] This activation initiates a signaling cascade that results in:

-

Cell Cycle Arrest: The cell cycle is halted, typically at the G1/S or G2/M checkpoint, to prevent the replication of damaged DNA.[10]

-

Inhibition of DNA Replication and Transcription: The cellular machinery for DNA synthesis and gene expression is inhibited.[9]

-

Apoptosis or Necrosis: If the damage is too severe to be repaired, the cell is driven towards programmed cell death.[10]

Because MMR-deficient cells accumulate more mismatches, they provide more targets for the ligand. This leads to a greater burden of persistent DNA damage and a stronger activation of the DDR, ultimately resulting in the observed selective cytotoxicity.

Conclusion and Future Outlook

The discovery and development of mismatch binding ligands represent a sophisticated, target-driven approach to cancer therapy. From the initial discovery of rhodium metalloinsertors to the diverse array of molecules available today, the field has demonstrated the viability of exploiting the fundamental genetic flaws of MMR-deficient tumors. The ability of these compounds to create irreparable DNA lesions that co-opt the cell's own damage response pathways is a powerful mechanism for achieving selective cytotoxicity.

Future research will likely focus on several key areas:

-

Improving Drug-like Properties: Enhancing the bioavailability, cellular uptake, and in vivo stability of current lead compounds.

-

Expanding the Ligand Toolbox: Discovering new chemical scaffolds with high affinity and specificity for a broader range of mismatches and DNA contexts.

-

Combination Therapies: Investigating the synergistic potential of mismatch binders with other cancer treatments, such as immunotherapy, given that MMR-deficient tumors are often highly immunogenic.

-

Diagnostic Applications: Leveraging the specificity of these ligands, particularly luminescent variants, to develop diagnostic tools for the rapid detection of MMR deficiency and high microsatellite instability (MSI-H) tumors.

The continued exploration of mismatch binding ligands holds immense promise, not only for providing new therapeutic options for patients with MMR-deficient cancers but also for deepening our understanding of DNA recognition and the cellular response to genomic instability.

References

- 1. Frontiers | Mismatch Repair Pathway, Genome Stability and Cancer [frontiersin.org]

- 2. DNA mismatch repair - Wikipedia [en.wikipedia.org]

- 3. Mismatch Repair Pathway, Genome Stability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting DNA Mismatches with Rhodium Metalloinsertors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Mismatch Binding and Antiproliferative Activity of Rhodium Metalloinsertors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rhodium(III) complex for high-affinity DNA base-pair mismatch recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rhodium(III) complex for high-affinity DNA base-pair mismatch recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA base mismatch detection with bulky rhodium intercalators: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA mismatch repair and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Cytotoxicity of Rhodium Metalloinsertors in Mismatch Repair-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recognition of DNA Base Pair Mismatches by a Cyclometalated Rh(III) Intercalator [authors.library.caltech.edu]

- 12. A Family of Rhodium Complexes with Selective Toxicity toward Mismatch Repair-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, DNA binding and photocleavage study of novel anthracene-appended macrocyclic polyamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. bio-rad.com [bio-rad.com]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. The mismatch repair-dependent DNA damage response: Mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mismatch repair and DNA damage signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of Naphthyridine Carbamate Dimers in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyridine carbamate (B1207046) dimers (NCDs) are a significant class of synthetic small molecules recognized for their ability to bind to specific nucleic acid structures, such as G-G mismatches in DNA and disease-associated RNA repeats.[1][2][3] Their potential as therapeutic agents and molecular probes is intrinsically linked to their three-dimensional structure and conformational dynamics in solution. The spatial arrangement of the two naphthyridine heads, connected by a flexible carbamate linker, dictates the molecule's ability to present the necessary pharmacophoric features for high-affinity and selective binding to its biological targets.

In solution, NCDs exist in a dynamic equilibrium between various conformers, broadly categorized as "stacked" and "unstacked" states.[4] The stacked conformation, where the two naphthyridine rings are in close proximity due to π-π interactions, and the unstacked, more extended conformation, have different energies and populations that are influenced by the solvent environment and, crucially, the length and composition of the carbamate linker.[2] Understanding this conformational landscape is paramount for the rational design of NCD derivatives with optimized binding affinities and specificities.

This technical guide provides a comprehensive overview of the core methodologies used for the conformational analysis of naphthyridine carbamate dimers in solution. It details the experimental protocols for key analytical techniques, presents a framework for data interpretation, and offers visualizations of experimental workflows and the logical relationships governing NCD conformation and function.

Core Concepts in NCD Conformation

The conformational state of an NCD is primarily defined by the torsion angles within the flexible linker and the resulting spatial relationship between the two terminal naphthyridine moieties. The key equilibrium is between a compact, stacked conformer and a flexible ensemble of unstacked or extended conformers.

-

Stacked Conformation: Characterized by intramolecular π-stacking of the naphthyridine rings. This conformation is entropically disfavored but can be enthalpically driven.

-

Unstacked/Extended Conformation: A more flexible state where the naphthyridine rings are solvent-exposed and do not interact significantly. This state is entropically favored.[4][5]

The linker length has been shown to be a critical determinant of this equilibrium. Shorter linkers may favor a stacked conformation, while longer linkers allow for greater flexibility. Spectroscopic analyses have revealed that the linker length influences the conformational equilibrium of NCD derivatives, which in turn affects their thermal stability and binding affinity to target DNA or RNA structures.[2]

Data Presentation: Conformational and Binding Parameters

Quantitative data from conformational and binding studies are crucial for structure-activity relationship (SAR) analysis. The following tables provide a template for summarizing such data.

Table 1: Conformational Parameters of Naphthyridine Carbamate Dimers in Solution

| Derivative | Linker Length (n) | Method | Key NOEs Observed (Proton Pairs) | 3J Coupling Constant (Hz) | Dihedral Angle (°)* | Population of Stacked Conformer (%) |

| NCD-C3 | 3 | NMR | Hx ↔ Hy | Data not available | Data not available | Data not available |

| CC23 | 2 | NMR | Data not available | Data not available | Data not available | Data not available |

| CC33 (NCD) | 3 | NMR | Data not available | Data not available | Data not available | Data not available |

| CC43 | 4 | NMR | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data for free dimer conformations are often inferred rather than explicitly tabulated in the literature, which predominantly focuses on the bound state. Dihedral angles are calculated from 3J values using the Karplus equation.

Table 2: Thermodynamic Parameters of NCD-Nucleic Acid Binding

| NCD Derivative | Nucleic Acid Target | Method | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (N) |

| 1-NHR | pre-miR-29a loop | ITC | ~100 | Enthalpy-driven | Data not available | Data not available |

| NCD | CGG/CGG DNA | ITC, NMR | Data not available | Data not available | Data not available | 2:1 |

| CC23 | CGG/CGG DNA | ITC | Superior to CC33 | Data not available | Data not available | 2:1 |

| CC33 (NCD) | CGG/CGG DNA | ITC | Data not available | Data not available | Data not available | 2:1 |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible conformational analysis of NCDs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the solution-state conformation of small molecules.[6]

Objective: To determine the three-dimensional structure and conformational dynamics of NCDs in solution.

Methodology:

-

Sample Preparation:

-

Dissolve the synthesized NCD in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with a co-solvent if necessary) to a final concentration of 5-10 mM.

-

Filter the sample into a high-quality NMR tube.

-

-

1D 1H NMR:

-

Acquire a standard 1D proton spectrum to confirm the chemical identity and purity of the compound.

-

Integrate signals to verify proton counts.

-

-

2D Correlation Spectroscopy (COSY):

-

Perform a COSY experiment to identify scalar (through-bond) couplings between protons, which helps in assigning the proton resonances of the linker and naphthyridine rings.

-

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):

-

Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are within ~5 Å of each other.[7]

-

NOESY: Optimal for small molecules that tumble rapidly in solution.

-

ROESY: Recommended for intermediate-sized molecules or to overcome the issue of zero NOE enhancement near the ωτc ≈ 1 condition.[8]

-

The presence of cross-peaks between protons on the two different naphthyridine rings is direct evidence of a stacked conformation. The intensity of these cross-peaks is proportional to r-6 (where r is the inter-proton distance).

-

-

3J Coupling Constant Measurement:

-

Data Analysis and Structure Calculation:

-

Assign all proton resonances using COSY and NOESY/ROESY data.

-

Use the distance restraints from NOE/ROE intensities and dihedral angle restraints from 3J coupling constants as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy conformers.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between an NCD and its target.[11][12]

Objective: To determine the binding affinity (Kd), stoichiometry (N), enthalpy (ΔH), and entropy (ΔS) of the NCD-nucleic acid interaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the NCD (typically 100-200 µM) in a syringe and the nucleic acid target (typically 10-20 µM) in the sample cell.

-

Both solutions must be in the exact same buffer to minimize heats of dilution. Dialyze both components against the final buffer extensively.

-

Degas both solutions immediately before the experiment to prevent air bubbles.[13]

-

-

Experimental Setup:

-

Set the experiment temperature (e.g., 25 °C).

-

Program the injection volume (e.g., 2-10 µL) and the number of injections (e.g., 20-30).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) that is not included in the data analysis.

-

Execute the series of injections, allowing the system to return to thermal equilibrium between each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of NCD to nucleic acid.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site or two-site binding model) to extract the thermodynamic parameters Kd, N, and ΔH. The entropy (ΔS) can then be calculated.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the chiral environment of chromophores and is an excellent tool for monitoring conformational changes in nucleic acids upon ligand binding.[14][15][16]

Objective: To assess changes in the secondary structure of a nucleic acid target upon binding of an NCD.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the nucleic acid target (e.g., 5-10 µM) in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl).

-

Prepare a concentrated stock solution of the NCD.

-

-

Data Acquisition:

-

Record a baseline CD spectrum of the buffer alone.

-

Record the CD spectrum of the nucleic acid alone in the far-UV range (typically 200-320 nm).

-

Titrate small aliquots of the NCD stock solution into the nucleic acid solution and record a spectrum after each addition.

-

-

Data Analysis:

-

Subtract the buffer baseline from all spectra.

-

Analyze the changes in the CD signal. For example, an increase in the positive band around 260 nm and a negative band around 240 nm is characteristic of G-quadruplex formation or stabilization. Changes in the B-form DNA spectrum (positive peak ~275 nm, negative peak ~245 nm) can indicate intercalation or groove binding.[14]

-

Mandatory Visualizations

Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive conformational analysis of a novel naphthyridine carbamate dimer.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the intrinsic conformational equilibrium of an NCD and its binding interaction with a nucleic acid target, a concept known as conformational selection.

References

- 1. Synthesis of this compound (NCD) Derivatives Modified with Alkanethiol and Binding Properties of G-G Mismatch DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing Binding Affinity to CGG/CGG Triad: Optimizing this compound Derivatives with Varied Linker Lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Naphthyridine Dimers with Conformational Restriction and Binding to DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tainstruments.com [tainstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Rotating Frame NOE: ROE - Glycopedia [glycopedia.eu]

- 9. Karplus equation - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ibmc.cnrs.fr [ibmc.cnrs.fr]

- 14. academic.oup.com [academic.oup.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. mdpi.com [mdpi.com]

Spectroscopic Characterization of Naphthyridine Carbamate Dimer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthyridine carbamate (B1207046) dimer (NCD) is a synthetic small molecule that has garnered significant interest for its ability to selectively bind to and modulate the structure of nucleic acids, particularly those containing CGG trinucleotide repeats.[1][2][3][4] These repeats are associated with neurodegenerative disorders such as Fragile X syndrome.[1][4][5] Understanding the precise molecular interactions between NCD and its nucleic acid targets is paramount for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the spectroscopic techniques employed to characterize the NCD and its complexes, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development in this area.

The primary binding mode of NCD involves the formation of a highly cooperative 2:1 complex with the CGG/CGG triad (B1167595) in double-stranded DNA.[1][2][3] This interaction involves the four naphthyridine carbamate (NC) moieties of two NCD molecules forming hydrogen bonds with the four guanine (B1146940) bases within the CGG/CGG unit, leading to the flipping out of two cytosine bases.[3][4] This unique binding mechanism has been elucidated through a combination of sophisticated spectroscopic and analytical techniques.

Data Presentation

Table 1: NMR Spectroscopic Data for NCD in Complex with CGG-repeat DNA

| Parameter | Value | Technique | Notes |

| Binding Stoichiometry (NCD:CGG/CGG) | 2:1 | NMR Titration, 1H-15N HSQC | Consistently observed across multiple studies.[2][3][5] |

| 1H-15N HSQC Cross Peaks (NCD-GG1 Complex) | (11.02, 118.4), (11.09, 119.6), (11.18, 119.8), (11.63, 119.6) ppm | 1H-15N HSQC | Four distinct cross peaks corresponding to the amide protons of the four NC moieties of the two bound NCD molecules.[3] |

| Intermolecular NOEs | Observed between NCD amide protons and DNA imino protons | 1H-1H NOESY | Confirms the close proximity and binding interface between NCD and the guanine bases of the CGG repeat.[1][4][6] |

| Structural Fluctuation | Equilibrium between 'stacked' and 'kinked' structures | NMR Structural Analysis | The NCD-CGG/CGG complex exhibits dynamic fluctuation, unlike the more rigid stacked structure observed for similar ligands with CAG repeats.[1][4][6] |

Table 2: Mass Spectrometry and Thermodynamic Data

| Parameter | Value | Technique | Notes |

| Binding Stoichiometry (NCD:(CGG)10) | Even numbers of NCD molecules observed | CSI-TOF MS | Confirms the cooperative binding of NCD dimers to longer CGG repeat sequences.[2][3] |

| Binding Affinity (Kd) of 1-NHR to RNA | ~100 nM | Isothermal Titration Calorimetry (ITC) | Data for a related naphthyridine dimer derivative, highlighting the utility of ITC in quantifying binding affinities.[7] |

| Thermal Stability (ΔTm) of CC23 derivative | Enhanced over parent NCD (CC33) | Thermal Melting Temperature Measurements | Optimization of the linker length in NCD derivatives can improve the thermal stability of the DNA-ligand complex.[8][9] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution structure, binding stoichiometry, and dynamics of the NCD-DNA complex.

Methodology:

-

Sample Preparation:

-

Synthesize or procure the naphthyridine carbamate dimer (NCD). For detailed analysis, 15N-labeled NCD can be synthesized by reacting 2-chloro-1,8-naphthyridine (B101967) with 15N-labeled ammonia.[3]

-

Synthesize or procure the desired DNA oligonucleotides containing the CGG repeat sequence.

-

Prepare NMR samples by dissolving the NCD and DNA in a suitable buffer, typically 20 mM sodium phosphate (B84403) (pH 6.8) containing 100 mM NaCl in 90% H2O/10% D2O or 100% D2O.[2][6] Concentrations are typically in the micromolar to millimolar range, depending on the specific experiment.

-

-

NMR Experiments:

-

1H NMR Titration: To determine the binding stoichiometry, acquire a series of 1D 1H NMR spectra of the DNA sample while incrementally adding the NCD solution. Monitor the chemical shift changes of the DNA imino and aromatic protons and the NCD amide and aromatic protons. Saturation of the chemical shift changes indicates the binding stoichiometry.[2]

-

2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, acquire a 2D NOESY spectrum of the NCD-DNA complex. Intermolecular NOEs between the NCD protons and the DNA protons are crucial for defining the binding interface and for structural calculations.[1][4][6]

-

2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence): For samples with 15N-labeled NCD, this experiment provides high-resolution correlation spectra between the amide protons and their directly bonded nitrogen atoms. The number and chemical shifts of the cross peaks provide unambiguous information about the number of distinct NCD binding modes and the chemical environment of each naphthyridine carbamate moiety.[3][5]

-

-

Data Analysis and Structure Calculation:

-

Process the NMR data using appropriate software (e.g., JEOL Delta, Bruker Topspin).

-

Assign the proton and nitrogen resonances using standard methodologies.

-

Use the distance restraints derived from the NOESY data and dihedral angle restraints to calculate the 3D structure of the NCD-DNA complex using software such as CNS (Crystallography & NMR System).[2][4]

-

Mass Spectrometry (MS)

Objective: To confirm the binding stoichiometry of NCD to DNA.

Methodology:

-

Sample Preparation:

-

Prepare solutions of the NCD and the DNA oligonucleotide in a volatile buffer system suitable for electrospray ionization, such as ammonium (B1175870) acetate.

-

-

Mass Spectrometry Analysis:

-

Utilize Cold Spray Ionization Time-of-Flight (CSI-TOF) mass spectrometry for the gentle ionization of the non-covalent NCD-DNA complex.[2]

-

Acquire mass spectra of the DNA alone and in the presence of increasing concentrations of NCD.

-

-

Data Analysis:

-

Analyze the resulting mass spectra to identify the mass-to-charge ratios (m/z) of the free DNA and the NCD-DNA complexes.

-

The observed molecular weights of the complexes will reveal the stoichiometry of NCD binding to the DNA.

-

UV-Visible and Fluorescence Spectroscopy

Objective: To investigate the binding of NCD and its derivatives to DNA through changes in their photophysical properties.

Methodology:

-

Sample Preparation:

-

Prepare solutions of NCD or its derivatives and the target DNA in a suitable buffer.

-

-

UV-Visible Absorption Spectroscopy:

-

Record the UV-Vis absorption spectrum of the NCD derivative alone and in the presence of increasing concentrations of DNA.

-

Changes in the absorption maximum and molar absorptivity can indicate binding.

-

-

Fluorescence Spectroscopy:

-

Record the fluorescence emission spectrum of the NCD derivative upon excitation at a suitable wavelength.

-

Titrate the NCD derivative with increasing concentrations of DNA and monitor the changes in fluorescence intensity and emission maximum.

-

These changes can be used to determine binding affinities.

-

Mandatory Visualization

Caption: Experimental workflow for the spectroscopic characterization of NCD-DNA interactions.

Caption: Logical workflow for 3D structure determination of the NCD-DNA complex using NMR.

References

- 1. NMR determination of the 2:1 binding complex of this compound (NCD) and CGG/CGG triad in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. NMR analysis of 15 N-labeled this compound (NCD) to contiguous CGG/CGG units in DNA - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00544A [pubs.rsc.org]

- 4. NMR determination of the 2:1 binding complex of this compound (NCD) and CGG/CGG triad in double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]